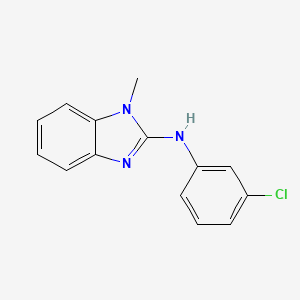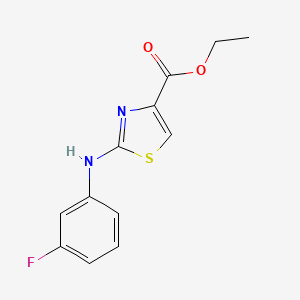![molecular formula C16H18N2O3 B2766745 Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate CAS No. 1825523-28-1](/img/structure/B2766745.png)
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate, also known as MTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTCP belongs to the class of naphthalene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the degradation of extracellular matrix proteins, which play a crucial role in tumor invasion and metastasis. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of MMPs and COX-2, leading to the suppression of tumor cell invasion and inflammation. In vivo studies have shown that this compound exhibits potent antitumor activity in xenograft models of breast, lung, and colon cancer. This compound has also been shown to have analgesic and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate has several advantages for lab experiments. It is readily available and can be easily synthesized in high yield. This compound is also stable under various conditions, making it suitable for use in different experimental settings. However, this compound has some limitations as well. It is relatively expensive compared to other compounds, and its biological activity may vary depending on the cell line or animal model used.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate. One potential direction is to explore its use as a building block for the synthesis of functional materials such as nanoparticles and hydrogels. Another direction is to investigate its potential as a therapeutic agent for other diseases such as arthritis and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its biological activity for use in clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse biological activities and potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its antitumor, anti-inflammatory, and analgesic effects. Despite its limitations, this compound has several advantages for lab experiments and offers numerous future directions for research.
Synthesemethoden
The synthesis of Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate involves the reaction of 2-cyano-1,2,3,4-tetrahydronaphthalene with methyl 3-aminopropionate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isocyanate to obtain this compound. The synthesis of this compound has been reported to have a high yield and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. In material science, this compound has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
methyl 4-[(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-15(20)7-6-14(19)18-16(11-17)9-8-12-4-2-3-5-13(12)10-16/h2-5H,6-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICZQMHGLMXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1(CCC2=CC=CC=C2C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)


![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)
![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)
![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)

![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)

![(5-Chlorothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2766682.png)
![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)
